![molecular formula C9H19ClN2O4 B1429457 (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride CAS No. 181228-33-1](/img/structure/B1429457.png)
(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride
Overview
Description
(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride is a compound that belongs to the class of amino acid derivatives. It is often used in peptide synthesis and as a building block in organic chemistry due to its protected amino group, which allows for selective reactions.
Mechanism of Action
Target of Action
It is often used as a reactant in protein assembly directed by synthetic molecular recognition motifs .
Mode of Action
It is known to be used in the solid-phase synthesis of various biochemical compounds , suggesting that it may interact with its targets through covalent bonding or other chemical interactions.
Biochemical Pathways
The compound is involved in the synthesis of gramicidin S cyclic analogs with antibiotic and hemolytic activities . This suggests that it may play a role in the biochemical pathways related to antibiotic action and cell membrane integrity.
Pharmacokinetics
Its physical properties such as its crystalline powder form and melting point of 210°c suggest that it may have specific pharmacokinetic characteristics that affect its bioavailability.
Result of Action
The compound is used in the synthesis of HCV protease inhibitor modified analogs , indicating that it may have antiviral effects. Additionally, its role in the synthesis of gramicidin S cyclic analogs suggests that it may contribute to antibiotic and hemolytic activities .
Action Environment
The compound’s stability may be influenced by factors such as temperature, as suggested by its defined melting point .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection. The process generally starts with the amino acid precursor, which undergoes esterification and subsequent Boc protection. The reaction conditions often include the use of solvents like methanol and reagents such as di-tert-butyl dicarbonate (Boc2O) under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be selectively deprotected under acidic conditions to yield the free amine.
Coupling Reactions: It can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Common Reagents and Conditions
Common reagents used in these reactions include Boc2O for protection, DIC and HOBt for coupling, and trifluoroacetic acid (TFA) for deprotection. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed
The major products formed from these reactions include Boc-protected peptides and free amines after deprotection. These products are crucial intermediates in the synthesis of more complex peptides and proteins .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H19ClN2O4
- Molecular Weight : 254.71 g/mol
- CAS Number : 181228-33-1
- IUPAC Name : N-tert-butoxycarbonyl-3-amino-L-alanine methyl ester hydrochloride
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions. This property is crucial for synthesizing complex molecules without unwanted side reactions.
Peptide Synthesis
(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride is extensively used in peptide synthesis due to its ability to protect amino groups while allowing for selective coupling reactions. The Boc group can be easily removed under mild acidic conditions, making it a favorable choice for generating peptides with high purity and yield. This compound facilitates the formation of peptide bonds by acting as an amino acid derivative during solid-phase peptide synthesis (SPPS).
Drug Development
The compound is utilized in the development of various pharmaceutical agents, particularly those targeting neurological disorders and metabolic diseases. Its structural similarity to natural amino acids allows it to be incorporated into biologically active peptides that can modulate biological pathways effectively.
Ergogenic Effects
Research has indicated that amino acid derivatives like this compound may influence anabolic hormone secretion, thereby enhancing athletic performance and recovery. Studies have shown that supplementation with such compounds can lead to increased muscle protein synthesis and improved exercise performance .
Synthesis of Bioactive Peptides
A study demonstrated the successful incorporation of this compound into a peptide designed to target specific receptors involved in pain modulation. The resulting peptide exhibited enhanced binding affinity and biological activity compared to unmodified counterparts, showcasing the utility of this compound in creating more effective therapeutics .
Summary of Key Findings
Application Area | Description |
---|---|
Peptide Synthesis | Used as a building block for synthesizing peptides with protected amino groups. |
Drug Development | Incorporated into pharmaceuticals targeting various biological pathways and conditions. |
Ergogenic Effects | May enhance anabolic hormone secretion, improving athletic performance and recovery times. |
Bioactive Peptides | Facilitates the design of peptides with improved efficacy for specific biological targets. |
Comparison with Similar Compounds
Similar Compounds
- (S)-3-Amino-2-(tert-butoxycarbonylamino)propionic acid
- tert-Butyl (S)-3-amino-2-((tert-butoxycarbonyl)amino)propanoate
Uniqueness
(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride is unique due to its methyl ester group, which provides additional reactivity and versatility in synthetic applications. This distinguishes it from other Boc-protected amino acids that may lack this functional group .
Biological Activity
(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride, with CAS number 181228-33-1, is a chiral amino acid derivative that has garnered attention due to its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of 254.71 g/mol. It is primarily used in peptide synthesis and as an intermediate in the development of pharmaceutical agents.
The biological activity of this compound is largely attributed to its structural components, which include an amino group and a tert-butoxycarbonyl (Boc) protecting group. The amino group facilitates interactions with various biological targets, while the Boc group enhances stability and solubility in organic solvents.
This compound has been studied for its potential role in:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties by inhibiting bacterial growth through interference with cell wall synthesis.
- Cancer Therapy : Research indicates that compounds with similar structures can inhibit matrix metalloproteinases (MMPs), which are crucial for tumor metastasis and angiogenesis.
Case Studies and Research Findings
- Antimicrobial Properties : A study examining various amino acid derivatives found that certain modifications could enhance the antimicrobial efficacy against strains like E. coli and K. pneumoniae. The derivatives exhibited minimum inhibitory concentrations (MICs) in the micromolar range, indicating significant potency against these pathogens .
- Cancer Metastasis Inhibition : In a study focused on cancer therapies, compounds structurally related to this compound were shown to inhibit MMP2 activity, which is linked to cancer cell invasion and metastasis. The IC50 values for these compounds were measured, demonstrating effective inhibition at low concentrations .
- Safety Profile : Toxicity assessments revealed that related compounds did not exhibit significant cytotoxic effects on primary human hepatocytes at concentrations up to 100 μM, suggesting a favorable safety profile for further development .
Data Table: Biological Activity Summary
Study Focus | Activity | Target | IC50/MIC Values |
---|---|---|---|
Antimicrobial Activity | Inhibition of bacterial growth | E. coli, K. pneumoniae | MIC in micromolar range |
Cancer Metastasis Inhibition | MMP2 inhibition | MMP2 | IC50 in micromolar range |
Safety Profile | Cytotoxicity | Human hepatocytes | No significant toxicity at 100 μM |
Properties
IUPAC Name |
methyl (2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4.ClH/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4;/h6H,5,10H2,1-4H3,(H,11,13);1H/t6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRXWXBVGWAKNK-RGMNGODLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CN)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856186 | |
Record name | Methyl 3-amino-N-(tert-butoxycarbonyl)-L-alaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181228-33-1 | |
Record name | 3-Amino-N-((1,1-dimethylethoxy)carbonyl)-L-alanine methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181228331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-amino-N-(tert-butoxycarbonyl)-L-alaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-alpha-t-Butoxycarbonyl-L-alpha-Ã?-diaminopropionic acid-alpha-methyl ester hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-AMINO-N-((1,1-DIMETHYLETHOXY)CARBONYL)-L-ALANINE METHYL ESTER HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA59RGK6XG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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